molecular formula C15H18ClNO4S B13598408 benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13598408
M. Wt: 343.8 g/mol
InChI Key: ATHTYBCUBQDCGH-BFHYXJOUSA-N
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Description

Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure

Properties

Molecular Formula

C15H18ClNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

benzyl (1R,3S,4S)-3-(chlorosulfonylmethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C15H18ClNO4S/c16-22(19,20)10-14-12-6-7-13(8-12)17(14)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14+/m0/s1

InChI Key

ATHTYBCUBQDCGH-BFHYXJOUSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Canonical SMILES

C1CC2CC1C(N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Uniqueness

Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1] framework, which is characterized by its fused ring system. The presence of a chlorosulfonyl group and a benzyl moiety contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C12H14ClNO4S
  • Molecular Weight : 303.76 g/mol
  • CAS Number : [insert CAS number]

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis via caspase activation

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that the presence of chlorosulfonyl groups significantly enhances antimicrobial potency against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that this compound effectively reduced the production of prostaglandins in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Moderate solubility suggests effective gastrointestinal absorption.
  • Distribution : The lipophilic nature may facilitate distribution across biological membranes.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
  • Excretion : Primarily renal excretion expected due to the polar nature of metabolites.

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